REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.Br[CH2:13][C:14]([C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=1)=O.C(=O)(O)[O-].[Na+]>C(O)CC>[Cl:22][C:19]1[CH:20]=[CH:21][C:16]([C:14]2[N:1]=[C:2]3[CH:11]=[CH:10][C:9]4[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=4)[N:3]3[CH:13]=2)=[CH:17][CH:18]=1 |f:2.3|
|
Name
|
|
Quantity
|
17.7 g
|
Type
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reactant
|
Smiles
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NC1=NC2=CC=CC=C2C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
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solvent
|
Smiles
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C(CC)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 20 hours
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Duration
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20 h
|
Type
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CUSTOM
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Details
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The precipitate obtained
|
Type
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FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
A white solid is obtained which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from nitromethane
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1N=C2N(C3=CC=CC=C3C=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |